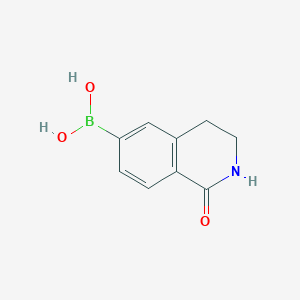

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming heterocyclic boronic acid derivatives. The base structure is identified as 1,2,3,4-tetrahydroisoquinoline, which indicates a partially saturated isoquinoline system where positions 1, 2, 3, and 4 have been reduced from the fully aromatic isoquinoline parent structure. The "1-oxo" designation specifies the presence of a carbonyl group at position 1, converting the tertiary amine to a lactam functionality. The boronic acid substituent is located at position 6 of the tetrahydroisoquinoline framework, as indicated by the "(6-yl)boronic acid" suffix in the complete name.

The compound exhibits several isomeric possibilities within the tetrahydroisoquinoline boronic acid family. Positional isomers include the 5-position boronic acid derivative, as evidenced by the existence of (2-tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid with the molecular formula C14H20BNO4. Another significant positional isomer is the 7-position derivative, (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid, which shares the same molecular formula C9H12BNO2 but differs in the placement of the boronic acid functionality. The 8-position isomer, represented by (2-tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-ylboronic acid, further expands the isomeric series with its molecular formula C14H20BNO4.

Structural modifications of the core compound also generate related derivatives with distinct nomenclatural requirements. The N-methylated analog, (2-Methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid, bears the registry number 1415920-23-8 and exhibits an expanded molecular formula of C10H12BNO3. This methylation at the nitrogen position introduces additional stereochemical considerations and alters the compound's chemical behavior while maintaining the core structural framework.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound reflects the characteristic features of both the tetrahydroisoquinoline backbone and the boronic acid functionality. The tetrahydroisoquinoline core adopts a non-planar conformation due to the saturation of the heterocyclic ring, with the saturated portion exhibiting chair-like or envelope conformations typical of six-membered rings. The aromatic benzene ring portion maintains planarity, while the lactam carbonyl at position 1 introduces additional electronic effects that influence the overall molecular geometry.

The boronic acid group at position 6 exhibits trigonal planar geometry around the boron center, consistent with the sp2 hybridization of three-coordinate boron atoms. Systematic analysis of boronic acid derivatives reveals that the trigonal coordination sphere shows characteristic bond distances and angles. The boron-oxygen bonds in boronic acids typically range from 1.36 to 1.38 Angstroms, while the boron-carbon bond connecting to the aromatic system measures approximately 1.57 Angstroms. The bond-valence vector model analysis demonstrates that 95% of three-coordinate boron centers in boronic acid derivatives exhibit resultant bond-valence vector values less than 0.10 valence units, indicating minimal distortion from ideal trigonal geometry.

Conformational flexibility in tetrahydroisoquinoline derivatives has been extensively studied, revealing distinct conformational preferences based on substitution patterns. The tetrahydroisoquinoline ring system can adopt extended, semi-folded, and folded conformations, with the extended conformation typically favored in unsubstituted or lightly substituted derivatives. The presence of the lactam functionality at position 1 restricts conformational freedom compared to the corresponding tertiary amine derivatives, while the boronic acid substituent at position 6 introduces additional steric and electronic effects that influence the preferred conformational ensemble.

The following table summarizes key geometric parameters for boronic acid derivatives:

| Parameter | Value Range | Reference Compound Type |

|---|---|---|

| Boron-Oxygen Bond Length | 1.36-1.38 Å | Trigonal boronic acids |

| Boron-Carbon Bond Length | 1.57 Å | Aryl boronic acids |

| Oxygen-Boron-Oxygen Angle | 115-125° | Trigonal boronic acids |

| Resultant Bond-Valence Vector | <0.10 v.u. | 95% of [CBO2] fragments |

Comparative Analysis of Boronic Acid Positioning in Tetrahydroisoquinoline Derivatives

The positional placement of boronic acid functionality within the tetrahydroisoquinoline framework significantly influences both the chemical properties and synthetic accessibility of these compounds. Comparison of various positional isomers reveals distinct patterns in their molecular characteristics and reactivity profiles. The 6-position boronic acid derivative, represented by the target compound, positions the boronic acid functionality in the aromatic portion of the bicyclic system, providing optimal electronic communication between the electron-withdrawing boronic acid group and the aromatic π-system.

The 5-position isomer, exemplified by (2-tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-5-ylboronic acid, places the boronic acid functionality adjacent to the saturated ring junction. This positioning creates different steric and electronic environments compared to the 6-position derivative, potentially affecting both the compound's conformational preferences and its participation in chemical transformations. The molecular weight of 277.12 grams per mole for the N-protected 5-position derivative indicates the substantial mass contribution of the protecting group strategy commonly employed in these systems.

The 7-position derivative represents another important comparison point, with the boronic acid positioned meta to the ring junction in the aromatic portion. This positioning provides intermediate electronic effects between the 6-position and 8-position derivatives, while maintaining accessibility for synthetic transformations. The 8-position isomer, as represented by the tert-butoxycarbonyl-protected derivative, positions the boronic acid functionality at the most remote aromatic position relative to the heterocyclic nitrogen.

Structural comparison extends beyond simple positional isomerism to include various oxidation states and substitution patterns. The fully aromatic isoquinoline-6-boronic acid, with the molecular formula C9H8BNO2 and registry number 899438-92-7, provides insight into the electronic effects of complete aromatization. This compound exhibits a molecular weight of 172.976 grams per mole, representing a reduction of approximately 18 mass units compared to the tetrahydro derivative due to the loss of four hydrogen atoms during aromatization.

The following comparative table illustrates the structural diversity within tetrahydroisoquinoline boronic acid derivatives:

| Compound | Position | Molecular Formula | Molecular Weight | Registry Number |

|---|---|---|---|---|

| Target Compound | 6 | C9H10BNO3 | 190.99 g/mol | 376584-81-5 |

| N-Methyl Derivative | 6 | C10H12BNO3 | 205.02 g/mol | 1415920-23-8 |

| tert-Butoxycarbonyl Protected | 5 | C14H20BNO4 | 277.12 g/mol | 1953127-57-5 |

| tert-Butoxycarbonyl Protected | 8 | C14H20BNO4 | 277.13 g/mol | 2159119-99-8 |

| Isoquinoline Derivative | 6 | C9H8BNO2 | 172.976 g/mol | 899438-92-7 |

Electronic effects vary significantly across these positional isomers due to the different proximities to the nitrogen heteroatom and the lactam carbonyl functionality. The 6-position derivative benefits from direct conjugation with the aromatic system while maintaining sufficient distance from the electron-withdrawing carbonyl group to preserve boronic acid reactivity. These structural considerations directly impact the compounds' utility in synthetic applications, particularly in cross-coupling reactions where electronic effects significantly influence reaction rates and selectivity patterns.

Propriétés

IUPAC Name |

(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-2,5,13-14H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRWWAFNHQVTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)NCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678618 | |

| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376584-81-5 | |

| Record name | (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reductive Amination to Form N-Aryl 2-Bromobenzylamines

- Starting materials: ortho-brominated aromatic aldehydes and primary aromatic amines.

- Conditions: Condensation under reductive conditions using sodium cyanoborohydride (NaCNBH3) in acidic media (e.g., acetic acid in methanol).

- Outcome: Formation of N-aryl 2-bromobenzylamines with good yields (up to 96% in some cases).

This step sets the stage for subsequent Suzuki coupling by introducing the bromine handle ortho to the amine substituent.

Suzuki Coupling to Introduce the Boronic Acid Unit

- Reagents: (E)-2-ethoxyvinyl pinacolboronate (commercially available), Pd(PPh3)4 catalyst, cesium carbonate base.

- Solvent system: 1,4-dioxane/water mixture.

- Conditions: Heating at 75 °C for approximately 19 hours under nitrogen atmosphere.

- Mechanism: Palladium-catalyzed cross-coupling replaces the bromine with the ethoxyvinylboronate unit, which is a masked boronic acid precursor.

- Yield: Moderate to good yields (~50% isolated yield reported for model substrates).

After coupling, the ethoxyvinyl group is converted into the boronic acid functionality during subsequent steps.

Intramolecular Reductive Amination (Cyclization)

- Reagents: Triethylsilane (Et3SiH) and trifluoroacetic acid (TFA).

- Solvent: Dry dichloromethane (DCM).

- Conditions: Room temperature or 0 °C, reaction times vary from 2.5 to 4.5 hours.

- Process: The ortho-ethoxyvinyl benzylamines undergo intramolecular reductive amination, forming the tetrahydroisoquinoline ring system with a ketone at position 1 and boronic acid at position 6.

- Yields: Variable, ranging from 6% to 41% depending on conditions and substrates; optimized protocols achieve ~30-40% over two steps (Suzuki + cyclization).

This step is critical to forming the 1-oxo-tetrahydroisoquinoline core with the boronic acid substituent.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reductive amination | 2-bromobenzaldehyde + aniline, NaCNBH3, AcOH/MeOH | Up to 96% | High yield, forms N-aryl 2-bromobenzylamine |

| Suzuki coupling | Pd(PPh3)4, Cs2CO3, (E)-2-ethoxyvinyl pinacolboronate, 1,4-dioxane/H2O, 75 °C, 19 h | ~50% | Introduces boronate ester moiety |

| Intramolecular reductive amination | Et3SiH (2.5 equiv), TFA (13 equiv), dry DCM, rt, 2.5 h | 30-41% (over 2 steps) | Cyclization to tetrahydroisoquinoline boronic acid |

Yields are overall from brominated aldehyde to final product over two or three steps.

Alternative Synthetic Approaches and Related Compounds

While the above method is the most documented direct approach to this compound, related synthetic sequences involve:

- Amidation reactions involving 1,2,3,4-tetrahydroisoquinoline derivatives and boronic acid-containing acids or esters.

- Palladium-catalyzed cross-couplings with organozinc or organoboron reagents to append aryl or heteroaryl groups bearing boronic acid functionalities.

- Stepwise functional group transformations starting from protected isoquinoline intermediates.

However, these methods are less direct or less reported specifically for (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid.

Analyse Des Réactions Chimiques

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: can undergo a variety of chemical reactions, including:

Oxidation: : Further oxidation can lead to the formation of quinone derivatives.

Reduction: : Reduction reactions can yield the corresponding tetrahydroisoquinoline derivatives.

Substitution: : The boronic acid group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and manganese dioxide.

Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Nucleophiles such as phenols and amines can be used, often in the presence of a base.

Major Products Formed

Quinone Derivatives: : Resulting from further oxidation.

Tetrahydroisoquinoline Derivatives: : Resulting from reduction.

Substituted Boronic Acids: : Resulting from nucleophilic substitution reactions.

Applications De Recherche Scientifique

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid: has several scientific research applications:

Chemistry: : It is used in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Biology: : It can be used as a building block in the synthesis of biologically active molecules.

Industry: : It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which (1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as a precursor in synthetic pathways.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Tetrahydroisoquinoline Family

- (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid (CAS 1312765-94-8): This analog replaces the 1-oxo group with a Boc-protected amine at the 2-position. The Boc group enhances solubility and stability during synthetic procedures, making it preferable for peptide coupling applications. However, the absence of the 1-oxo moiety reduces its electrophilic reactivity compared to the parent compound .

- Isoquinoline-5-boronic Acid (CAS 188861-59-8): A simpler aromatic boronic acid lacking the tetrahydro ring and ketone group. Its planar structure facilitates stronger π-π interactions with aromatic residues in enzymes but may reduce selectivity due to increased non-specific binding .

| Property | (1-Oxo-THIQ-6-BA) | (2-Boc-THIQ-6-BA) | Isoquinoline-5-BA |

|---|---|---|---|

| Ring Saturation | Partially saturated | Partially saturated | Fully aromatic |

| Key Functional Group | 1-Oxo, 6-BA | 2-Boc, 6-BA | 5-BA |

| Solubility (PBS) | Moderate | High | Low |

| Reactivity with Diols | Moderate (pKa ~8.5) | Low (steric hindrance) | High (pKa ~7.2) |

Comparison with Non-Isoquinoline Boronic Acids

- 6-Hydroxynaphthalen-2-yl Boronic Acid: Exhibits potent antiproliferative activity (IC50 = 0.1969 µM in 4T1 breast cancer cells) due to its planar naphthalene system, which enhances intercalation with DNA or enzyme active sites.

- Phenylboronic Acid :

A benchmark boronic acid with a pKa of ~8.6. Its simplicity limits binding specificity but makes it a versatile tool for glucose sensing and polymer functionalization .

Physicochemical and Reactivity Profiles

pKa and Diol Binding

The pKa of (1-oxo-THIQ-6-BA) is inferred to be ~8.5 based on studies of structurally similar 2,6-diarylphenylboronic acids, where electron-withdrawing groups lower pKa and enhance diol binding at physiological pH . By contrast, 3-AcPBA (pKa ~10.2) and 4-MCPBA (pKa ~9.5) are less suited for physiological applications due to reduced binding at pH 7.4 .

Photoresponsive Behavior

Unlike azobenzene boronic acids (e.g., 2,6-dimethoxy derivatives), which exhibit a 20-fold increase in diol binding upon E→Z isomerization under red light, (1-oxo-THIQ-6-BA) lacks intrinsic photoswitchability. This limits its utility in dynamic drug delivery systems but ensures stability in biological environments .

Activité Biologique

(1-Oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C9H10BNO3

- Molecular Weight : 190.99 g/mol

- CAS Number : 376584-81-5

The compound functions primarily as a STING (Stimulator of Interferon Genes) inhibitor . The STING pathway plays a crucial role in the immune response against viral infections and cancer. By modulating this pathway, this compound may influence the production of type I interferons and other pro-inflammatory cytokines.

Inhibition of STING Pathway

Research indicates that compounds similar to this compound effectively inhibit STING-mediated signaling. This inhibition can lead to reduced inflammation and modulation of immune responses in various diseases characterized by excessive STING activation.

Antiviral and Anticancer Properties

The ability to inhibit the STING pathway suggests potential applications in treating:

- Viral Infections : By dampening the antiviral response, the compound may help in conditions where an overactive immune response is detrimental.

- Cancer : Inhibition of STING could reduce inflammation associated with tumor progression and enhance the efficacy of certain cancer therapies that rely on immune modulation.

Case Studies

- In Vivo Studies : In animal models, this compound has shown promise in reducing inflammation markers associated with autoimmune diseases.

- Cell Culture Experiments : In vitro studies demonstrated that treatment with this compound led to decreased levels of type I interferon production in response to cytosolic DNA stimulation.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H10BNO3 |

| Molecular Weight | 190.99 g/mol |

| CAS Number | 376584-81-5 |

| Biological Activity | STING inhibition |

| Potential Applications | Antiviral, Anticancer |

Q & A

Q. How do crystallographic techniques resolve the 3D conformation of boronic acid-protein complexes?

- SHELX software refines high-resolution X-ray diffraction data, modeling boron-oxygen bond lengths and angles. For macromolecular complexes, twinning correction and anisotropic displacement parameters improve accuracy. Comparative analysis with apo-structures reveals conformational changes upon binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.